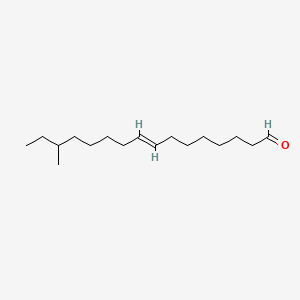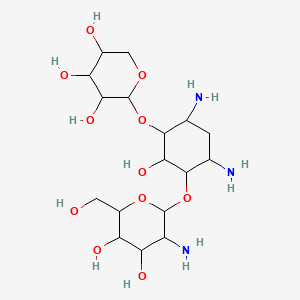
6-O-A''-Xylopyranosylparomamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-A’'-Xylopyranosylparomamine: is a complex organic compound with the molecular formula C17H33N3O11 and a molecular weight of 455.463 g/mol . This compound is a derivative of paromamine, an aminoglycoside antibiotic, and features a xylopyranosyl group attached to the 6-O position of the paromamine structure. Aminoglycosides are known for their antibacterial properties, particularly against Gram-negative bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-A’'-Xylopyranosylparomamine typically involves the glycosylation of paromamine with a xylopyranosyl donor. The reaction conditions often include the use of a suitable catalyst, such as a Lewis acid, to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent, such as dichloromethane, under controlled temperature conditions to ensure the selective attachment of the xylopyranosyl group to the 6-O position of paromamine .
Industrial Production Methods: Industrial production of 6-O-A’'-Xylopyranosylparomamine may involve the use of biotechnological methods, such as the fermentation of genetically engineered microorganisms capable of producing the desired compound. These microorganisms are typically engineered to express the necessary enzymes for the biosynthesis of paromamine and its subsequent glycosylation with xylopyranosyl groups .
Análisis De Reacciones Químicas
Types of Reactions: 6-O-A’'-Xylopyranosylparomamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 6-O-A’'-Xylopyranosylparomamine, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
6-O-A’'-Xylopyranosylparomamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Investigated for its potential antibacterial properties and its role in inhibiting bacterial protein synthesis.
Medicine: Explored for its potential use as an antibiotic, particularly against resistant bacterial strains.
Industry: Utilized in the development of novel antibiotics and other pharmaceutical agents .
Mecanismo De Acción
The mechanism of action of 6-O-A’'-Xylopyranosylparomamine involves its interaction with bacterial ribosomes, leading to the inhibition of protein synthesis. The compound binds to the 30S subunit of the bacterial ribosome, causing misreading of the mRNA and preventing the proper assembly of amino acids into proteins. This ultimately leads to bacterial cell death .
Comparación Con Compuestos Similares
Paromamine: The parent compound of 6-O-A’'-Xylopyranosylparomamine, known for its antibacterial properties.
Neomycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Kanamycin: An aminoglycoside antibiotic used to treat a variety of bacterial infections .
Uniqueness: 6-O-A’'-Xylopyranosylparomamine is unique due to the presence of the xylopyranosyl group at the 6-O position, which may enhance its antibacterial activity and reduce susceptibility to bacterial resistance mechanisms compared to other aminoglycosides .
Propiedades
Número CAS |
55715-66-7 |
|---|---|
Fórmula molecular |
C17H33N3O11 |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
2-[4,6-diamino-3-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C17H33N3O11/c18-4-1-5(19)15(31-17-12(26)9(23)6(22)3-28-17)13(27)14(4)30-16-8(20)11(25)10(24)7(2-21)29-16/h4-17,21-27H,1-3,18-20H2 |
Clave InChI |
BIVUTZYWJNTGDG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


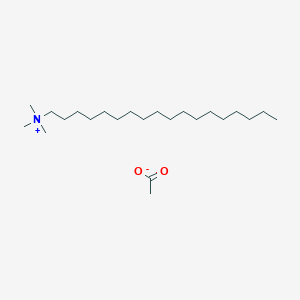
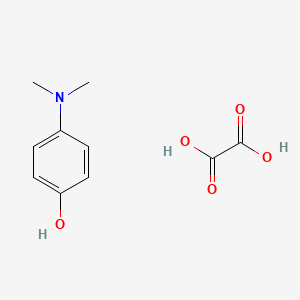
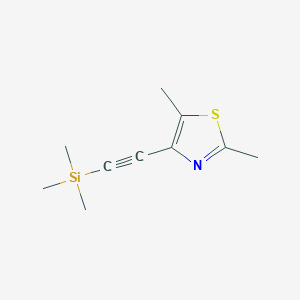
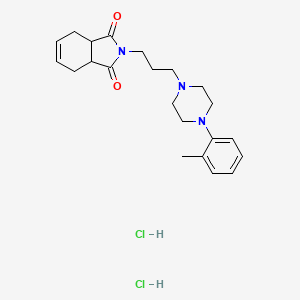
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
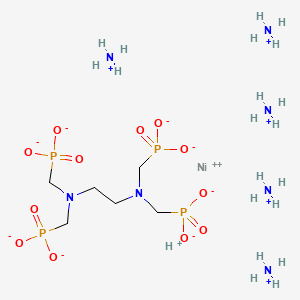
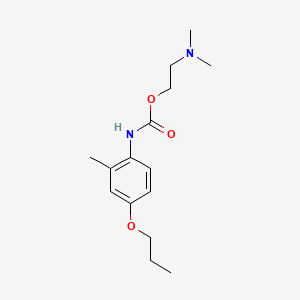
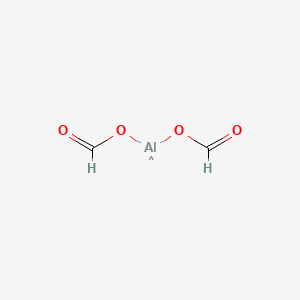
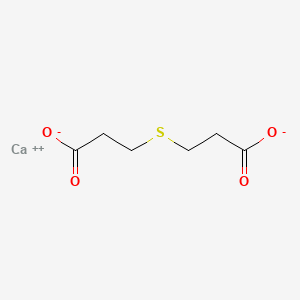
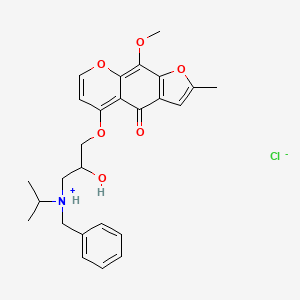
![2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)
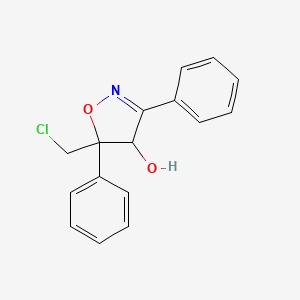
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
